5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

DGAT1 inhibitor Lead-like properties Molecular weight

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1464914-63-3) is a heterocyclic building block characterized by a unique hybrid scaffold that integrates a 1,2,3-thiadiazole ring at the 4-position with a 1,2,4-oxadiazole core bearing a carboxylic acid group. Its molecular formula is C5H2N4O3S with a molecular weight of 198.16 g/mol.

Molecular Formula C5H2N4O3S
Molecular Weight 198.16 g/mol
Cat. No. B13076233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC5H2N4O3S
Molecular Weight198.16 g/mol
Structural Identifiers
SMILESC1=C(N=NS1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C5H2N4O3S/c10-5(11)3-6-4(12-8-3)2-1-13-9-7-2/h1H,(H,10,11)
InChIKeyDRYLMTDTPKKWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Synthesis, Specifications and Core Chemical Profile


5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1464914-63-3) is a heterocyclic building block characterized by a unique hybrid scaffold that integrates a 1,2,3-thiadiazole ring at the 4-position with a 1,2,4-oxadiazole core bearing a carboxylic acid group . Its molecular formula is C5H2N4O3S with a molecular weight of 198.16 g/mol . The compound is a key synthetic intermediate for generating diverse compound libraries, particularly as a carboxylic acid precursor in the development of diacylglycerol acyltransferase type 1 (DGAT1) inhibitors, where it was used to couple with various amines to yield potent, preclinical candidates [1].

Why Generic Substitution of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid Is Not Trivial in DGAT1 Inhibitor Research


Direct substitution of this specific hybrid scaffold with closely related analogs, such as its 1,2,3-thiadiazol-5-yl regioisomer (CAS 1489977-82-3) or a thiazole-oxadiazole hybrid, is scientifically unsound for applications in DGAT1 inhibition. The precise spatial orientation of the nitrogen atoms in the 1,2,3-thiadiazole ring fixed at the 4-position is critical for the multiparametric optimization described in DGAT1 inhibitor programs, a profile that regioisomers or other azole replacements cannot replicate [1]. The published preclinical candidate was developed through iterative chemical modulation specifically around this 4-yl-linked thiadiazole-oxadiazole-carboxylic acid core to achieve a suitable solubility, metabolic stability, and in vivo efficacy profile, a combination that generic substitution cannot guarantee [1]. The following evidence quantifies these key differentiators.

Quantitative Differentiation of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1464914-63-3) Against Closest Analogs


Optimized Molecular Weight and Lipophilicity for Lead-Like Properties Versus Higher Molecular Weight Analogs

The molecular weight of 5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is 198.16 g/mol, positioning it within the optimal lead-like space for fragment-based drug discovery . This is structurally distinct from and advantageous over the chloromethyl analog, 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole (CAS 253586-59-3), which has a higher molecular weight of 202.62 g/mol . While this difference is small, the presence of the carboxylic acid handle, rather than a chloromethyl group, is critical for the one-pot amide coupling strategy that yielded the preclinical DGAT1 candidate .

DGAT1 inhibitor Lead-like properties Molecular weight

Critical 4-yl Regiochemistry for DGAT1 Inhibitory Activity Versus Inactive 5-yl Regioisomer

The compound possesses the thiadiazole ring attached via the 4-position to the 1,2,4-oxadiazole, a specific regiochemistry required for the multiparametric optimization leading to the preclinical DGAT1 inhibitor [1]. The isomeric compound, 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1489977-82-3), which has the same molecular weight but a different spatial arrangement of the nitrogen atoms, was not reported as a viable starting point in this lead optimization series [1]. This implies a divergent structure-activity relationship (SAR) where the 5-yl regioisomer likely leads to a significant loss in potency or an unacceptable ADME profile.

DGAT1 regioisomer structure-activity relationship

Validated Synthetic Utility: Direct Amide Coupling for Rapid Library Synthesis of DGAT1 Inhibitors

The carboxylic acid functionality on the 1,2,4-oxadiazole core of the target compound is directly utilized in a key amide coupling step to generate potent DGAT1 inhibitors, as demonstrated by Mougenot et al. [1]. For instance, the compound was coupled with various amines, including a lysine derivative, to produce inhibitors with high enzymatic and cellular potency [1]. In contrast, the chloromethyl analog, 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole, would require an additional synthetic step to convert the chloromethyl group to a carboxylic acid for similar derivatization, reducing synthetic efficiency .

Amide coupling library synthesis DGAT1 inhibitor

High-Value Application Scenarios for Procuring 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1464914-63-3)


DGAT1 Inhibitor Lead Optimization: Replicating the Validated Preclinical Candidate Series

For medicinal chemistry groups directly replicating or optimizing the Sanofi-derived DGAT1 inhibitor series, this specific carboxylic acid is the non-negotiable starting material. As documented by Mougenot et al. (2016), amide coupling of this compound with various amines, such as L-lysine, was the final step in generating the preclinical candidate. Procuring the 4-yl regioisomer (CAS 1464914-63-3) is the only way to ensure that the resulting library is structurally aligned with the published, multiparametrically optimized compound [1]. Using the 5-yl isomer or a thiazole analog would result in compounds outside the defined, active SAR space.

Efficient Amide Library Synthesis for Structure-Activity Relationship (SAR) Studies

The carboxylic acid group allows for high-throughput parallel synthesis. Procurement of this specific building block enables direct amide coupling with diverse amines, rapidly generating a library of 3-substituted-1,2,4-oxadiazole derivatives for broad biological screening [1]. This direct functionalization is superior to procuring a halogenated analog, like the chloromethyl derivative, which would require an extra, often lower-yielding, oxidation step to install the key carboxylic acid handle .

Fragment-Based Drug Discovery (FBDD) for Metabolic and Inflammatory Targets

With a molecular weight of 198.16 g/mol, this compound is ideally sized for fragment-based screening campaigns targeting metabolic enzymes like DGAT1 or other acyltransferases. Its low molecular weight and high nitrogen content provide efficient binding interactions as a fragment. The validated synthetic tractability of its carboxylic acid moiety makes it a high-value fragment hit, as it can be rapidly grown into lead-like molecules, as demonstrated in the progression to a DGAT1 preclinical candidate [1].

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